molecular formula C12H14ClN5O B11489803 N-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]methyl}butanamide

N-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]methyl}butanamide

Cat. No.: B11489803
M. Wt: 279.72 g/mol
InChI Key: BNYQQBLMCKLMRK-UHFFFAOYSA-N
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Description

N-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]methyl}butanamide is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]methyl}butanamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the tetrazole ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to ensure consistent reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

N-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]methyl}butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]methyl}butanamide involves its interaction with specific molecular targets. The tetrazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]methyl}butanamide is unique due to its specific tetrazole structure, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C12H14ClN5O

Molecular Weight

279.72 g/mol

IUPAC Name

N-[[5-(4-chlorophenyl)tetrazol-2-yl]methyl]butanamide

InChI

InChI=1S/C12H14ClN5O/c1-2-3-11(19)14-8-18-16-12(15-17-18)9-4-6-10(13)7-5-9/h4-7H,2-3,8H2,1H3,(H,14,19)

InChI Key

BNYQQBLMCKLMRK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCN1N=C(N=N1)C2=CC=C(C=C2)Cl

solubility

21.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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